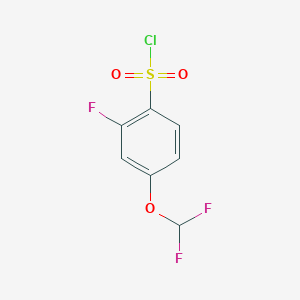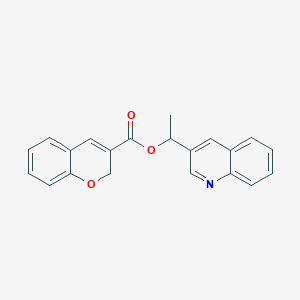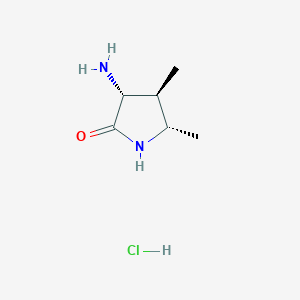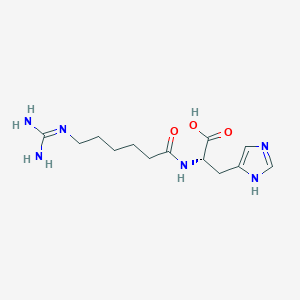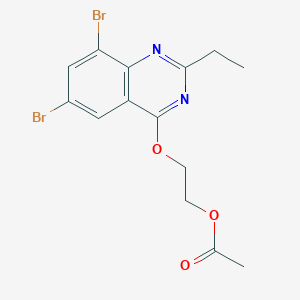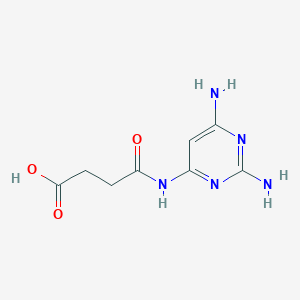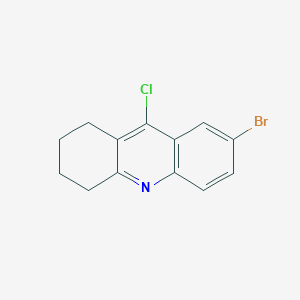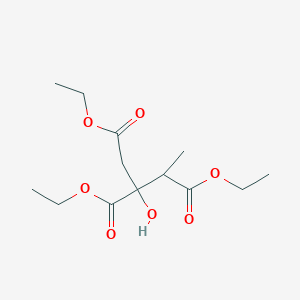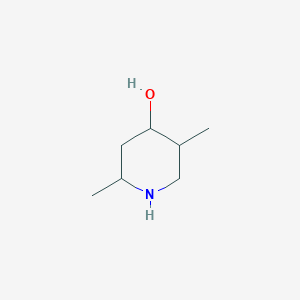
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by a methyl group at position 5, a phenyl group at position 2, and a carbonitrile group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-1H-imidazole-4-carbaldehyde with methylamine and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols, halides; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the aid of catalysts.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazole compounds with hydrogenated carbonitrile groups.
Substitution: Imidazole derivatives with substituted functional groups replacing the carbonitrile group.
Scientific Research Applications
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane permeability and signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole-4-carbonitrile: Lacks the methyl group at position 5, resulting in different chemical properties and reactivity.
5-Methyl-1H-imidazole-4-carbonitrile: Lacks the phenyl group at position 2, leading to variations in its biological activity and applications.
2-Phenyl-1H-imidazole-1-carbonitrile: Lacks the methyl group at position 5, affecting its overall stability and reactivity.
Uniqueness
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile stands out due to the presence of both the methyl and phenyl groups, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
83505-82-2 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-methyl-2-phenylimidazole-1-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-7-13-11(14(9)8-12)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
RMTKZEOXXIOOBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


